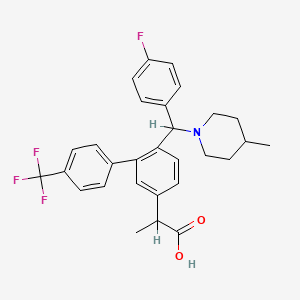

(Rac)-BIIB042

Description

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYWALXTZFPKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BIIB042: A Selective Gamma-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), are central to the pathogenesis of AD.[2] Gamma-secretase, a multi-subunit protease, is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[2][3] While complete inhibition of gamma-secretase has been explored as a therapeutic strategy, it is associated with significant side effects due to the enzyme's role in processing other critical substrates, most notably Notch.[4]

Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically bind to gamma-secretase and shift its cleavage activity on APP, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ species like Aβ38.[1][2] This selective modulation of Aβ production, while sparing Notch processing, offers a promising safety profile.[2][5] BIIB042 is a potent, selective, and orally bioavailable GSM that has demonstrated significant promise in preclinical studies.[2][5] This technical guide provides a comprehensive overview of BIIB042, including its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

BIIB042 acts as a selective gamma-secretase modulator. It allosterically binds to the gamma-secretase complex, inducing a conformational change that alters the processivity of the enzyme on the APP C-terminal fragment (C99). This modulation results in a shift in the cleavage site, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42.[1][2] Critically, this modulation does not significantly affect the total amount of Aβ produced and, importantly, does not inhibit the cleavage of other gamma-secretase substrates like Notch, thereby avoiding the mechanism-based toxicities associated with gamma-secretase inhibitors.[2][5]

References

- 1. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cells-online.com [cells-online.com]

- 3. Notch Signaling Proteins Hes-1 and Hey-1 Bind N-box Domains in the Col2a1 Enhancer Site to Repress Chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of (Rac)-BIIB042

An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-BIIB042

Introduction

(Rac)-BIIB042, also referred to as compound 10a in seminal literature, is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease (AD).[1][2] The therapeutic strategy behind GSMs is to selectively modulate the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP), to reduce the production of the highly amyloidogenic 42-amino-acid-long amyloid-β peptide (Aβ42).[3][4] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity entirely and can lead to mechanism-based toxicities by affecting other signaling pathways like Notch, GSMs allosterically modify the enzyme to shift its cleavage preference.[4][5] This results in a decrease in Aβ42 levels and a concomitant increase in shorter, less aggregation-prone Aβ isoforms, such as Aβ38, with minimal impact on the total Aβ pool or Notch processing.[1][4] This paper details the discovery, synthesis, and key biological data of (Rac)-BIIB042.

Mechanism of Action: γ-Secretase Modulation

The central hypothesis in AD pathogenesis involves the accumulation of Aβ peptides, particularly Aβ42, which readily aggregates to form neurotoxic oligomers and plaques in the brain.[1][6] Aβ peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex.[1] γ-secretase can cleave the resulting C99 fragment at multiple sites, producing Aβ peptides of varying lengths.[4] BIIB042 acts by modulating this final cleavage step.

The mechanism involves shifting the product line of γ-secretase away from the amyloidogenic Aβ42 in favor of shorter, less toxic isoforms.[3] Specifically, treatment with BIIB042 leads to a significant reduction in Aβ42, a corresponding increase in Aβ38, and has little to no effect on the most abundant isoform, Aβ40.[1][3] This selective modulation avoids the adverse effects associated with broad inhibition of γ-secretase, notably the disruption of Notch signaling, which is crucial for various cellular processes.[1][4]

Discovery and Synthesis

The discovery of BIIB042 stemmed from the optimization of a novel series of acid-derived GSMs.[1] The lead optimization process focused on enhancing cellular potency and brain pharmacodynamics following oral administration.[2] A Mannich reaction involving 3-hydroxyphenyl acetic acid was identified as a facile route to construct the core framework.[1] This led to the synthesis of the racemic compound, which was subsequently separated into its individual enantiomers, 10a (BIIB042) and 10b, using a supercritical fluid (SCF) chiral method.[1]

Synthetic Scheme

The synthesis of (Rac)-BIIB042 (compound 10) is a multi-step process starting from 3-hydroxyphenyl acetic acid.[1] The key steps include protection of the phenol, methylation, a Mannich reaction to introduce the piperidine moiety, triflation, a Suzuki coupling to install the biaryl system, and final deprotection.

Biological Evaluation and Data

BIIB042 was subjected to a battery of in vitro and in vivo tests to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

In Vitro Profile

The in vitro activity of BIIB042 was assessed in various cell-based assays. It demonstrated potent modulation of Aβ production and favorable properties in safety and permeability assays.

Table 1: In Vitro Characterization of BIIB042

| Parameter | Assay | Result | Citation |

|---|---|---|---|

| Aβ42 Reduction | H4 cells expressing wild-type APP | EC₅₀ = 70 nM | [1] |

| hERG Liability | FastPatch Assay | EC₅₀ = 15 μM | [1] |

| Permeability | Caco-2 Assay | Papp(A→B) = 43.8 x 10⁻⁶ cm/s |[1] |

In Vivo Pharmacokinetics and Pharmacodynamics

The efficacy of BIIB042 was evaluated in multiple species following oral administration. The compound showed significant brain penetration and robust reduction of Aβ42 in the central nervous system and plasma.

Table 2: In Vivo Pharmacodynamic Effects of BIIB042 (10 mg/kg, p.o.)

| Species | Brain Conc. (4h) | Brain Aβ42 Reduction (4h) | Plasma Aβ42 Reduction (5h) | Citation |

|---|---|---|---|---|

| Mouse (CF-1) | 4.6 μM | 40% | Not Reported | [1] |

| Rat (Fischer) | Not Reported | 30% | Not Reported | [1] |

| Monkey (Cynomolgus) | Not Applicable | Not Applicable | 30% |[1] |

Experimental Protocols

In Vitro Aβ Modulation Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the APP V717F mutation or H4 human neuroglioma cells expressing wild-type human APP were used.[1]

-

Protocol: Cells were plated and incubated with varying concentrations of BIIB042. After a set incubation period, conditioned media was collected.

-

Analysis: Aβ42, Aβ40, and Aβ38 levels in the media were quantified using a multiplex Aβ ELISA assay, allowing for simultaneous detection of all three isoforms in a single well.[1] EC₅₀ values were calculated based on the dose-dependent reduction of Aβ42.

In Vivo Pharmacodynamic Studies

-

Animal Models: Wild-type CF-1 mice, Fischer rats, and cynomolgus monkeys were used.[1][3]

-

Dosing: BIIB042 was formulated in 0.5% CMC, 0.2% Tween80 and administered via oral gavage (p.o.).[1]

-

Sample Collection: At specified time points post-dosing (e.g., 4 hours), animals were sacrificed. Brain and plasma samples were collected for analysis.[1]

-

Analysis: Drug concentrations in the brain and plasma were determined using LC-MS/MS. Aβ levels were measured using ELISA. The percentage reduction in Aβ42 was calculated by comparing drug-treated groups to a vehicle-treated control group.[1]

Conclusion

BIIB042 is a novel, acid-derived γ-secretase modulator discovered through a rigorous optimization process focused on cellular potency and in vivo pharmacodynamics.[1] It effectively lowers the amyloidogenic Aβ42 peptide while increasing the shorter Aβ38 isoform, both in vitro and across multiple species in vivo.[1][3] Importantly, it achieves this without impacting Notch signaling, offering a potentially superior safety profile compared to non-selective γ-secretase inhibitors.[1] The favorable pharmacokinetic properties, including oral bioavailability and brain penetration, combined with robust pharmacodynamic effects, established BIIB042 as a candidate for preclinical safety evaluation in the development of a potential disease-modifying therapy for Alzheimer's disease.[1][2]

References

- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(Rac)-BIIB042: A Technical Guide on its Effects on Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BIIB042 is a novel, potent, and orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), BIIB042 allosterically modulates the enzyme.[1][2] This modulation results in a shift in the cleavage preference of amyloid precursor protein (APP), leading to a reduction in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42). Concurrently, there is an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, with minimal to no impact on the levels of Aβ40.[1][2][4] This profile makes BIIB042 a compelling therapeutic candidate for Alzheimer's disease by targeting the root cause of amyloid plaque formation without the adverse effects associated with complete γ-secretase inhibition.[1]

Mechanism of Action: Modulation of γ-Secretase

The processing of amyloid precursor protein (APP) is a critical pathway in the pathogenesis of Alzheimer's disease. Sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex generates amyloid-beta (Aβ) peptides of varying lengths. The γ-secretase complex, a multi-protein assembly, is responsible for the final intramembrane cleavage of the C99 fragment of APP, producing different Aβ isoforms. An increased ratio of Aβ42 to Aβ40 is a key initiating factor in the formation of amyloid plaques, a hallmark of Alzheimer's disease.

(Rac)-BIIB042 exerts its effect by binding to an allosteric site on the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity on the C99 substrate. Instead of inhibiting the cleavage, BIIB042 modifies the cleavage site selection, favoring the production of shorter Aβ peptides like Aβ38 at the expense of Aβ42.

Caption: Amyloid Precursor Protein processing and the modulatory effect of (Rac)-BIIB042.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and in vivo efficacy of (Rac)-BIIB042 in various experimental systems.

Table 1: In Vitro Potency of (Rac)-BIIB042 and its Isomers

| Compound | Cell Line | Parameter | EC50 (μM) |

| (Rac)-BIIB042 (10a) | CHO-V717F | Aβ42 Reduction | 0.17 |

| CHO-V717F | Aβ38 Increase | 0.15 | |

| H4 (wild-type APP) | Aβ42 Reduction | 0.07 | |

| Isomer 10b | CHO-V717F | Aβ42 Reduction | 0.15 |

| CHO-V717F | Aβ38 Increase | 0.11 | |

| Isomer Mixture (10c + 10d) | CHO-V717F | Aβ42 Reduction | 0.89 |

Data sourced from Peng et al., ACS Medicinal Chemistry Letters, 2011.[4]

Table 2: In Vivo Efficacy of (Rac)-BIIB042

| Species | Model | Dose (mg/kg, oral) | Time Point | Matrix | Aβ42 Reduction (%) |

| CF-1 Mouse | Wild-type | 10 | 4 hours | Brain | 40 |

| Fischer Rat | Wild-type | 10 | 4 hours | Brain | 30 |

| Cynomolgus Monkey | Wild-type | 10 | 5 hours | Plasma | 30 |

| Tg2576 Mouse | APP Overexpression | Not Specified | Not Specified | Brain | Significant |

Data sourced from Peng et al., ACS Medicinal Chemistry Letters, 2011 and Scannevin et al., Neuropharmacology, 2016.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of (Rac)-BIIB042 are outlined below.

In Vitro Aβ and Notch Assays

Objective: To determine the potency and selectivity of (Rac)-BIIB042 in modulating γ-secretase activity.

Cell Lines:

-

CHO-V717F cells: Chinese Hamster Ovary cells stably overexpressing human APP with the V717F mutation, which increases the production of Aβ42.

-

H4 cells: Human neuroglioma cells endogenously expressing wild-type human APP.

-

HEK293 cells: Human Embryonic Kidney 293 cells used for Notch signaling assays.

General Protocol for Aβ Measurement:

-

Cell Plating: Plate CHO-V717F or H4 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of (Rac)-BIIB042 in DMSO and add to the cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 16-24 hours).

-

Conditioned Media Collection: Collect the cell culture supernatant containing the secreted Aβ peptides.

-

Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 using a multiplex Aβ ELISA assay (e.g., Meso Scale Discovery).

-

Data Analysis: Calculate the EC50 values for Aβ42 reduction and Aβ38 elevation by fitting the dose-response data to a four-parameter logistic equation.

General Protocol for Notch Signaling Assay:

-

Cell Transfection: Co-transfect HEK293 cells with a NotchΔE-Gal4 construct and a Gal4-luciferase reporter plasmid.

-

Compound Treatment: Treat the transfected cells with varying concentrations of (Rac)-BIIB042.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity as a readout of Notch signaling.

-

Data Analysis: Determine the effect of the compound on Notch signaling relative to a known γ-secretase inhibitor control.

In Vivo Pharmacodynamics Studies

Objective: To assess the ability of (Rac)-BIIB042 to modulate Aβ levels in the brain and plasma of animal models.

Animal Models:

-

CF-1 Mice (wild-type)

-

Fischer Rats (wild-type)

-

Cynomolgus Monkeys (wild-type)

-

Tg2576 Mice (overexpressing human APP with the Swedish mutation)

General Protocol:

-

Compound Administration: Administer (Rac)-BIIB042 orally via gavage at the desired dose. A vehicle control group is included.

-

Sample Collection: At specified time points post-dosing, collect blood samples (for plasma) and brain tissue. For brain tissue, animals are euthanized, and the brains are rapidly excised and frozen.

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Brain: Homogenize brain tissue in a suitable buffer (e.g., guanidine hydrochloride) to extract Aβ peptides.

-

-

Aβ Quantification: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the plasma and brain homogenates using specific ELISAs.

-

Data Analysis: Calculate the percentage reduction in Aβ42 levels in the compound-treated group compared to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel γ-secretase modulator like (Rac)-BIIB042.

Caption: A typical preclinical experimental workflow for evaluating a γ-secretase modulator.

Conclusion

(Rac)-BIIB042 represents a significant advancement in the development of disease-modifying therapies for Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for the selective reduction of the pathogenic Aβ42 peptide without the safety concerns associated with broad γ-secretase inhibition. The comprehensive in vitro and in vivo data demonstrate its potency, selectivity, and ability to engage its target in the central nervous system. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other novel γ-secretase modulators.

References

- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (Rac)-BIIB042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BIIB042 is a novel, brain-penetrant γ-secretase modulator (GSM) that has demonstrated potential as a therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which broadly suppress enzyme activity and can lead to mechanism-based toxicities through inhibition of substrates like Notch, BIIB042 selectively modulates the processing of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide and a concurrent increase in the shorter, less aggregation-prone Aβ38 peptide, with minimal impact on the abundant Aβ40 isoform. This document provides a comprehensive overview of the in vitro characterization of (Rac)-BIIB042, including detailed experimental protocols, quantitative activity and pharmacokinetic data, and a depiction of the relevant biological pathways and experimental workflows.

Core Activity: Modulation of Amyloid-β Production

The primary in vitro activity of (Rac)-BIIB042 is the modulation of γ-secretase-mediated cleavage of APP. This was assessed in various cell-based assays, which consistently demonstrated a reduction in Aβ42 levels and an increase in Aβ38 levels, while Aβ40 levels remained largely unchanged.[1]

Quantitative In Vitro Efficacy

The potency of BIIB042 was determined in two key cell lines: Chinese Hamster Ovary (CHO) cells stably overexpressing a mutant form of human APP (V717F) and a human neuroglioma cell line (H4) expressing wild-type human APP. The half-maximal effective concentrations (EC50) for the reduction of Aβ42 and the increase of Aβ38 were quantified using a multiplex Aβ ELISA assay.

| Cell Line | Target | EC50 (nM) | Reference |

| CHO-APP V717F | Aβ42 Reduction | 150 - 170 | [1] |

| CHO-APP V717F | Aβ38 Increase | 110 - 150 | [1] |

| Human H4 (wild-type APP) | Aβ42 Reduction | 70 | [1] |

Selectivity Profile: Lack of Notch Signaling Inhibition

A critical aspect of the in vitro characterization of BIIB042 is its selectivity for APP processing over other γ-secretase substrates, most notably the Notch receptor. Inhibition of Notch signaling is associated with significant toxicity. In vitro assessments have confirmed that BIIB042 does not affect Notch signaling.[1][2]

In Vitro ADMET Profile

A comprehensive in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of BIIB042 (specifically the 10a isomer) was established to assess its drug-like properties.

| Parameter | Assay | Result | Conclusion | Reference |

| Permeability | Caco-2 | Papp(A-B) = 43.8 x 10-6 cm/s; Efflux Ratio = 0.8 | Excellent permeability, not a substrate for efflux transporters. | [1] |

| CYP Inhibition | 5 major human isoforms (3A4, 2C9, 2C19, 2D6, 1A2) | IC50 > 35 µM | No significant inhibition of major CYP isoforms. | [1] |

| Metabolic Stability | Human Liver Microsomes | Qh% = 34% | Good in vitro microsomal stability. | [1] |

| Protein Binding | Human Plasma | fu% < 0.1% | Highly protein-bound. | [1] |

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

BIIB042 modulates the final step in the amyloidogenic pathway of APP processing. The following diagram illustrates the sequential cleavage of APP by β-secretase and γ-secretase, and the point of modulation by BIIB042.

References

Pharmacological Profile of BIIB042 Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB042, a novel γ-secretase modulator (GSM), has been identified as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action centers on altering the cleavage of amyloid precursor protein (APP) to reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide. This technical guide provides an in-depth pharmacological profile of the enantiomers of the parent compound, designated as 10a (BIIB042) and 10b, to elucidate the stereospecificity of their biological activity and safety profiles.

Mechanism of Action: Modulation of γ-Secretase

BIIB042 and its enantiomer are γ-secretase modulators. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other substrates like Notch, GSMs allosterically modulate the enzyme. This modulation results in a shift in the cleavage site of APP. Specifically, these compounds decrease the production of the highly amyloidogenic Aβ42 isoform while concurrently increasing the levels of the shorter, less aggregation-prone Aβ38 isoform, with little to no effect on the most abundant Aβ40 species.[1][2][3] This targeted modulation of Aβ production is a promising therapeutic strategy for Alzheimer's disease.

Comparative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for the BIIB042 enantiomers, 10a (BIIB042) and 10b.

Table 1: In Vitro Aβ Modulation in CHO Cells Overexpressing APP V717F

| Compound | Aβ42 Lowering EC50 (μM) | Aβ38 Increasing EC50 (μM) | Aβ40 Effect |

| 10a (BIIB042) | 0.17 | 0.15 | No significant change |

| 10b | 0.15 | 0.11 | No significant change |

Data sourced from Peng et al. (2011).[1]

Table 2: In Vivo Pharmacodynamics in Wild-Type Mice (10 mg/kg, p.o.)

| Compound | Brain Concentration at 4h (μM) | Brain Aβ42 Reduction at 4h (%) |

| 10a (BIIB042) | 4.6 | 40 |

| 10b | 6.6 | 38 |

Data sourced from Peng et al. (2011).[1]

Table 3: In Vitro Safety Profile - hERG Assay

| Compound | hERG EC50 (μM) |

| 10a (BIIB042) | 15 |

| 10b | 4.6 |

Data sourced from Peng et al. (2011).[1]

Experimental Protocols

In Vitro Aβ Modulation Assay

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human amyloid precursor protein with the V717F mutation (APP V717F). This mutation increases the production of Aβ peptides, providing a robust signal for assaying compound activity.

Protocol:

-

Cell Culture: CHO-APP V717F cells are cultured in standard cell culture medium supplemented with fetal bovine serum and appropriate antibiotics to maintain selection for APP expression.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (10a and 10b). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The cells are incubated with the compounds for a defined period, typically 24 hours, to allow for the modulation of APP processing and Aβ secretion into the culture medium.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the supernatant are quantified using a multiplex amyloid-beta enzyme-linked immunosorbent assay (ELISA). This assay uses specific antibodies to capture and detect each Aβ isoform simultaneously.

-

Data Analysis: The concentration of each Aβ isoform is determined by comparison to a standard curve. The EC50 values for Aβ42 lowering and Aβ38 increasing are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study

Animal Model: Wild-type mice (e.g., CF-1 strain) are used to assess the in vivo efficacy of the compounds in reducing brain Aβ levels.

Protocol:

-

Animal Acclimation: Mice are acclimated to the housing conditions for at least one week before the experiment, with ad libitum access to food and water.

-

Compound Administration: The compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single oral dose (p.o.) via gavage at 10 mg/kg. A vehicle control group is included.

-

Time Points: Animals are euthanized at a specific time point post-dosing, typically 4 hours, which corresponds to the time of expected peak brain exposure.

-

Tissue Collection: Brain tissue is rapidly harvested and snap-frozen for subsequent analysis.

-

Brain Homogenization and Aβ Extraction: The brain tissue is homogenized in a suitable buffer containing protease inhibitors. Aβ peptides are extracted from the brain homogenate, often using a multi-step extraction protocol to isolate soluble and insoluble Aβ fractions.

-

Aβ Quantification: The levels of Aβ42 in the brain extracts are quantified by ELISA.

-

Data Analysis: The percentage reduction in brain Aβ42 levels in the compound-treated groups is calculated relative to the vehicle-treated control group.

In Vitro hERG Assay

Assay Type: The FastPatch automated patch-clamp assay is a common method for assessing the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Protocol:

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Compound Application: The cells are subjected to a voltage clamp protocol to elicit hERG currents. Various concentrations of the test compounds are then applied to the cells.

-

Current Measurement: The effect of the compounds on the hERG current is measured.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is used to calculate the EC50 value, which represents the concentration of the compound that causes 50% inhibition of the channel.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amyloid Precursor Protein (APP) processing pathway.

Caption: Mechanism of action of BIIB042 as a γ-secretase modulator.

Caption: BIIB042's lack of effect on the Notch signaling pathway.

Caption: Workflow for in vitro and in vivo pharmacological profiling.

Conclusion

The pharmacological data reveal that both enantiomers, 10a (BIIB042) and 10b, are potent γ-secretase modulators with similar efficacy in reducing Aβ42 and increasing Aβ38 both in vitro and in vivo. However, the significantly more favorable hERG safety profile of 10a (EC50 of 15 μM) compared to 10b (EC50 of 4.6 μM) was the critical determinant for the selection of BIIB042 for further preclinical and clinical development.[1] This highlights the importance of evaluating stereoisomers independently to identify the candidate with the optimal balance of efficacy and safety. The selective modulation of Aβ production without impacting the Notch signaling pathway underscores the potential of BIIB042 as a disease-modifying therapy for Alzheimer's disease.

References

(Rac)-BIIB042: A Technical Guide to its Selective Modulation of γ-Secretase and Impact on Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of (Rac)-BIIB042, a novel γ-secretase modulator (GSM), with a specific focus on its mechanism of action and its consequential impact—or lack thereof—on the critical Notch signaling pathway. This document synthesizes available data to provide a comprehensive resource for researchers in neurodegenerative disease and drug development.

Introduction: The Therapeutic Rationale for γ-Secretase Modulation

The accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD). These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While inhibiting γ-secretase to block Aβ production was an initial therapeutic strategy, it proved problematic due to the enzyme's role in processing other vital substrates, most notably the Notch receptor.[1][2] Inhibition of Notch signaling leads to severe mechanism-based toxicities.[3]

γ-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex to shift its cleavage preference on APP, promoting the production of shorter, less amyloidogenic Aβ peptides like Aβ38 at the expense of Aβ42.[4][5] A key characteristic of an ideal GSM is its selectivity for modulating APP processing while sparing the cleavage of other substrates like Notch.[2][4] (Rac)-BIIB042 was developed as a potent, selective, and orally bioavailable GSM to meet this therapeutic profile.[4][6]

Data Presentation: Quantitative Profile of (Rac)-BIIB042

The following tables summarize the key quantitative data reported for (Rac)-BIIB042 and its constituent isomers.

Table 1: In Vitro Potency of BIIB042 Isomers on Aβ Peptide Production [4]

| Compound | Isomer Configuration | Aβ42 Lowering (EC50, μM) | Aβ38 Increasing (EC50, μM) |

| 10a (BIIB042) | R,R | 0.17 | 0.15 |

| 10b | S,S | 0.15 | 0.11 |

| 10c + 10d (mixture) | R,S / S,R | 0.89 | Not Reported |

Data derived from CHO cells overexpressing the APP V717F mutation.

Table 2: In Vivo Pharmacodynamic Effects of BIIB042 in Wild-Type Mice [4]

| Compound | Dose (mg/kg, oral) | Time Post-Dose (h) | Brain Concentration (μM) | Brain Aβ42 Reduction (%) |

| 10a (BIIB042) | 10 | 4 | 4.6 | 40 |

| 10b | 10 | 4 | 6.6 | 38 |

Table 3: Selectivity Profile of BIIB042 [4]

| Assay Target | Metric | Value (μM) | Implication |

| COX1 Inhibition | IC50 | 35 | Weak inhibition, indicating selectivity against this common NSAID target. |

| COX2 Inhibition | IC50 | 27 | Weak inhibition, demonstrating selectivity. |

| Notch Signaling (HES1 Protein Levels) | Effect at 10 μM | No effect | High concentration shows no impact on a key downstream effector of Notch signaling, indicating a lack of Notch inhibition. |

Mechanism of Action and Impact on Notch Signaling

(Rac)-BIIB042 functions as a second-generation GSM. Unlike first-generation GSMs derived from non-steroidal anti-inflammatory drugs (NSAIDs), which were proposed to interact with the APP substrate, newer GSMs like BIIB042 are believed to bind directly to an allosteric site on the γ-secretase complex itself.[2][5] This binding induces a conformational change that subtly alters the positioning of the APP C-terminal fragment (C99) at the active site, favoring processive cleavage that terminates at shorter Aβ species.

Crucially, this modulatory action does not impede the initial ε-cleavage of substrates, which is the step required to release the intracellular domains (ICDs) of proteins like APP (AICD) and Notch (NICD).[7][8] The release of NICD is the pivotal event in activating the canonical Notch signaling pathway.[1][3] By sparing this cleavage, BIIB042 avoids the toxicities associated with γ-secretase inhibitors (GSIs). Studies have confirmed that BIIB042 does not inhibit the cleavage of other γ-secretase substrates in cell-based and in vivo assays. Specifically, treatment with up to 10 μM of BIIB042 for 24 hours had no effect on the levels of HES1 protein, a primary downstream transcriptional target of activated Notch signaling.[4]

Experimental Protocols

The following are representative, detailed methodologies for key experiments cited in the evaluation of (Rac)-BIIB042.

In Vitro Aβ Modulation Assay

This protocol describes a method to measure the effect of a GSM on the production of different Aβ peptides in a cell-based model.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP with the V717F (Indiana) mutation, which increases total Aβ production and the Aβ42/Aβ40 ratio.

-

Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 20,000 cells/well) and incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of (Rac)-BIIB042 in fresh growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 24 hours).

-

Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge to remove any cellular debris.

-

Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using a multiplex Aβ ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assay, following the manufacturer’s instructions.

-

Data Analysis: Normalize the Aβ levels in compound-treated wells to the vehicle control. Plot the percentage reduction of Aβ42 and percentage increase of Aβ38 against the compound concentration. Fit the data to a four-parameter logistic equation to determine EC50 values.

Notch Signaling Assessment via HES1 Western Blot

This protocol outlines a method to assess whether a compound inhibits Notch signaling by measuring the protein levels of the downstream target, HES1.

-

Cell Line: A cell line responsive to Notch signaling, such as the human T-cell lymphoblastic leukemia line SUP-T1, which has an activating Notch1 mutation.

-

Culture and Treatment: Culture cells to a density of approximately 1x10^6 cells/mL. Treat the cells with (Rac)-BIIB042 at various concentrations (e.g., up to 10 μM) or a vehicle control for 24 hours. A known γ-secretase inhibitor (e.g., DAPT) should be used as a positive control for Notch inhibition.

-

Cell Lysis: Harvest the cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HES1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the HES1 signal to the loading control. Compare the normalized HES1 levels in compound-treated samples to the vehicle control. A significant decrease in HES1 indicates inhibition of the Notch pathway.

Conclusion

(Rac)-BIIB042 is a potent, brain-penetrant γ-secretase modulator that effectively reduces the production of the pathogenic Aβ42 peptide while increasing the formation of shorter, less toxic Aβ species.[4] A critical feature of its preclinical profile is its high degree of selectivity for modulating APP processing over the cleavage of the Notch receptor.[4] The lack of effect on HES1 protein levels, a key downstream effector of Notch signaling, provides strong evidence that BIIB042 does not inhibit this critical pathway, thereby mitigating the risk of mechanism-based toxicities that have hindered the development of γ-secretase inhibitors.[4] This selectivity profile makes molecules like BIIB042 a compelling therapeutic approach for the treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notch intracellular domain regulates glioblastoma proliferation through the Notch1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The function of Notch1 intracellular domain in the differentiation of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel determinants of NOTCH1 trafficking and signaling in breast epithelial cells | Life Science Alliance [life-science-alliance.org]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

- 8. NOTCH1 S2513 is critical for the regulation of NICD levels impacting the segmentation clock in hiPSC-derived PSM cells and somitoids - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of BIIB042: A Technical Guide for Drug Development Professionals

An in-depth exploration of the medicinal chemistry, preclinical pharmacology, and mechanism of action of BIIB042, a novel γ-secretase modulator developed for the potential treatment of Alzheimer's disease.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BIIB042, a potent and selective γ-secretase modulator (GSM). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative data from key experiments, details the methodologies employed, and visualizes the critical pathways and workflows associated with BIIB042's development.

Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][2][3] The amyloid cascade hypothesis posits that the production and aggregation of the Aβ peptide, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD.[1][2] Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][4]

γ-Secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities due to interference with other signaling pathways like Notch, GSMs allosterically modulate the enzyme.[1][5] This modulation shifts the cleavage of APP to favor the production of shorter, less aggregation-prone Aβ isoforms, such as Aβ38, at the expense of the highly amyloidogenic Aβ42, while having little to no effect on the more abundant Aβ40.[1][2][3] BIIB042 emerged from a medicinal chemistry campaign aimed at discovering a potent, selective, and orally bioavailable GSM with favorable pharmacokinetic properties.[1][2]

Mechanism of Action of BIIB042

BIIB042 acts as a γ-secretase modulator. In preclinical studies, it has been shown to reduce the levels of Aβ42 while concurrently increasing the levels of Aβ38, with minimal impact on Aβ40 levels.[1][2][3] This profile is consistent with the desired mechanism of action for a GSM. Importantly, BIIB042 does not inhibit the cleavage of other known γ-secretase substrates, such as Notch, thereby avoiding a key safety concern associated with GSIs.[1][3] The selectivity of BIIB042 for modulating APP processing over Notch signaling is a critical aspect of its design and therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The discovery of BIIB042 (compound 10a in the primary literature) involved a multipoint optimization strategy focusing on cellular potency and brain pharmacodynamic response in wild-type mice following oral administration.[1] The core of the chemical series is a novel carboxylic acid-derived scaffold.

In Vitro Cellular Potency

The following table summarizes the in vitro activity of BIIB042 and its analogs in a Chinese Hamster Ovary (CHO) cell line stably expressing human APP. The primary endpoint was the reduction of Aβ42 levels, with EC50 values determined.

| Compound | R1/R2 | R3 | Aβ42 EC50 (μM) |

| 6 | H | 4-CF3 | 1.1 |

| 7 | H | 4-F | 2.3 |

| 10 (racemate) | - | 4-CF3 | 0.39[6] |

| 10a (BIIB042) | (R,R) | 4-CF3 | 0.17 [1] |

| 10b | (S,S) | 4-CF3 | 0.15[1] |

| 10c + 10d (mixture) | (R,S) + (S,R) | 4-CF3 | 0.89[1] |

| 12 | Me | 4-CF3 | - |

| 13 | Et | 4-CF3 | - |

| 14 | i-Pr | 4-CF3 | 0.12[1] |

| 15 | c-Pr | 4-CF3 | - |

| 16 | c-Bu | 4-CF3 | - |

| 17 | t-Bu | 4-CF3 | 0.040[1] |

Data extracted from Peng et al., ACS Med Chem Lett. 2011.[1]

The SAR data indicates that:

-

The 4-trifluoromethylphenyl group at the R3 position was found to be optimal for potency.[1]

-

There is a trend that bulkier groups at the R1/R2 positions provide more potent cellular activity.[1]

-

The stereochemistry of the molecule plays a significant role in its activity, with the (R,R) and (S,S) isomers (10a and 10b) being significantly more potent than the mixture of the other two isomers.[1]

In a human H4 cell line expressing wild-type human APP, BIIB042 (10a) demonstrated an EC50 of 70 nM for the reduction of Aβ42.[1]

Experimental Protocols

In Vitro Aβ Cellular Assay

The in vitro potency of the compounds was determined using a CHO cell line stably expressing human APP. The cells were plated and incubated with various concentrations of the test compounds. After a specified incubation period, the conditioned media was collected, and the levels of Aβ40 and Aβ42 were measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay. The EC50 values, representing the concentration of the compound that causes a 50% reduction in Aβ42 levels, were then calculated from the dose-response curves.

In Vivo Pharmacodynamic Studies

In vivo efficacy was assessed in wild-type mice (CF-1) and Fischer rats. Animals were administered a single oral dose of the test compound. At various time points post-dosing, brain and plasma samples were collected. The levels of Aβ40 and Aβ42 in the brain homogenates and plasma were quantified by immunoassay. The percentage reduction in Aβ levels was calculated relative to vehicle-treated control animals.

In Vivo Efficacy and Pharmacokinetics

BIIB042 demonstrated a significant reduction in brain Aβ42 levels in wild-type mice after a single oral dose. At 10 mg/kg, BIIB042 achieved a 40% reduction in brain Aβ42 at 4 hours post-dose.[1] Similar pharmacodynamic effects were observed in rats and cynomolgus monkeys.[1][3]

The pharmacokinetic profile of BIIB042 was evaluated in multiple species and showed good oral bioavailability.

| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Bioavailability (%) |

| Rat | 10 | 6 | 44 |

| Dog | 10 | 2 | - |

| Monkey | 10 | 11 | 106 |

Data extracted from Peng et al., ACS Med Chem Lett. 2011.[1]

Selectivity Profile

A critical aspect of the development of BIIB042 was ensuring its selectivity and avoiding off-target effects, particularly the inhibition of Notch signaling.

Notch Signaling Assay

The effect of BIIB042 on Notch signaling was evaluated in a cell-based assay that measures the levels of HES1 protein, a downstream target of the Notch signaling pathway. BIIB042 was found to have no effect on HES1 levels at concentrations up to 10 μM, indicating a lack of Notch inhibition.[1]

Other Off-Target Activities

BIIB042 was also profiled against other potential off-targets. It showed weak inhibition of COX1 and COX2 with IC50 values of 35 μM and 27 μM, respectively.[1]

Conclusion

BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator that effectively reduces the levels of the amyloidogenic Aβ42 peptide in both in vitro and in vivo models. The extensive structure-activity relationship studies guided the optimization of the lead compound to achieve desirable potency and pharmacokinetic properties. The lack of inhibition of Notch signaling addresses a key safety concern associated with previous approaches targeting γ-secretase. The preclinical data for BIIB042 supported its advancement as a clinical candidate for the potential treatment of Alzheimer's disease. This technical guide provides a foundational understanding of the key data and methodologies that underpinned the discovery and preclinical development of BIIB042.

References

- 1. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: In Vitro Aβ Modulation Assay with (Rac)-BIIB042

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][3] The γ-secretase complex can cleave APP at multiple sites, producing Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and neurotoxicity.[4]

(Rac)-BIIB042 is a novel, potent, and orally bioavailable γ-secretase modulator (GSM).[4][5][6] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects due to the inhibition of other substrate cleavage (e.g., Notch), GSMs allosterically modulate the enzyme.[7][8] This modulation shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38, with minimal impact on the levels of the most abundant isoform, Aβ40.[4][5][7] This application note provides a detailed protocol for an in vitro assay to characterize the modulatory activity of (Rac)-BIIB042 on Aβ production in a cell-based model.

Signaling Pathway of APP Processing and Aβ Production

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). C99 is then subsequently cleaved by the γ-secretase complex at different positions to produce Aβ peptides of various lengths and the APP intracellular domain (AICD). (Rac)-BIIB042 modulates the activity of γ-secretase on C99, leading to a decrease in Aβ42 and an increase in Aβ38 production.

Experimental Protocol: In Vitro Aβ Modulation Assay

This protocol describes the use of a human neuroglioma cell line (H4) stably overexpressing human APP with the Swedish mutation (H4-APPsw) to assess the effect of (Rac)-BIIB042 on Aβ production.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| H4-APPsw cells | (Available from various cell banks) | e.g., Millipore, ATCC |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| G418 Sulfate (Geneticin) | Gibco | 10131035 |

| (Rac)-BIIB042 | (Available from chemical suppliers) | N/A |

| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |

| Human Aβ40 ELISA Kit | Invitrogen | KHB3481 |

| Human Aβ42 ELISA Kit | Invitrogen | KHB3544 |

| Human Aβ38 ELISA Kit | (Available from various suppliers) | e.g., IBL, Wako |

| 96-well cell culture plates, flat-bottom | Corning | 3596 |

| Reagent reservoirs | Corning | 4870 |

| Multichannel pipettes | Eppendorf | Various |

Experimental Workflow

Step-by-Step Procedure

1. Cell Culture and Seeding

1.1. Culture H4-APPsw cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., 200 µg/mL G418).[5] 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. For the assay, harvest cells using standard trypsinization methods and resuspend in fresh culture medium. 1.4. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. 1.5. Incubate the plate overnight to allow for cell attachment.

2. Preparation of (Rac)-BIIB042 Solutions

2.1. Prepare a 10 mM stock solution of (Rac)-BIIB042 in 100% DMSO. 2.2. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM). 2.3. Further dilute these intermediate DMSO stocks into culture medium to achieve the final desired concentrations for treating the cells. The final DMSO concentration in the culture medium should be kept constant across all wells, typically ≤0.5%.

3. Cell Treatment

3.1. After overnight incubation, carefully remove the culture medium from the 96-well plate. 3.2. Add 100 µL of the prepared (Rac)-BIIB042-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only). 3.3. It is recommended to test each concentration in triplicate.

4. Incubation

4.1. Incubate the treated plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

5. Collection of Conditioned Media

5.1. After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. 5.2. Carefully collect the supernatant (conditioned media) from each well without disturbing the cell layer. 5.3. The conditioned media can be used immediately for ELISA or stored at -80°C for later analysis.

6. Quantification of Aβ Peptides by ELISA

6.1. Perform sandwich ELISAs for human Aβ40, Aβ42, and Aβ38 according to the manufacturer's instructions for the selected kits.[6][9][10] 6.2. Briefly, this involves adding the conditioned media and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection. 6.3. Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

7. Data Analysis

7.1. Use the standard curve generated from the Aβ standards to calculate the concentration of each Aβ isoform in the conditioned media samples. 7.2. Calculate the percentage modulation of Aβ42 and Aβ38 relative to the vehicle control using the following formula:

% Modulation = [(Aβ concentration in treated well - Aβ concentration in vehicle well) / Aβ concentration in vehicle well] x 100

7.3. For Aβ40, calculate the percentage change to confirm the modulatory effect is specific to Aβ42 and Aβ38. 7.4. Plot the percentage modulation of Aβ42 and Aβ38 against the log concentration of (Rac)-BIIB042 to generate dose-response curves. 7.5. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the EC50 value for Aβ42 reduction and Aβ38 elevation.

Expected Results

Treatment of H4-APPsw cells with (Rac)-BIIB042 is expected to result in a dose-dependent decrease in the concentration of secreted Aβ42 and a corresponding dose-dependent increase in the concentration of secreted Aβ38. The concentration of Aβ40 should remain largely unaffected.

Table 1: Example Quantitative Data for (Rac)-BIIB042 Aβ Modulation

| (Rac)-BIIB042 (nM) | Aβ42 (pg/mL) | % Aβ42 Reduction | Aβ38 (pg/mL) | % Aβ38 Increase | Aβ40 (pg/mL) | % Aβ40 Change |

| 0 (Vehicle) | 150.2 ± 8.5 | 0 | 50.1 ± 3.2 | 0 | 2500.5 ± 150.3 | 0 |

| 1 | 145.1 ± 7.9 | 3.4 | 55.3 ± 4.1 | 10.4 | 2480.1 ± 145.8 | -0.8 |

| 10 | 110.5 ± 6.2 | 26.4 | 80.6 ± 5.5 | 60.9 | 2510.9 ± 160.2 | 0.4 |

| 100 | 75.8 ± 4.1 | 49.5 | 125.4 ± 8.9 | 150.3 | 2495.3 ± 155.7 | -0.2 |

| 1000 | 40.2 ± 2.5 | 73.2 | 180.9 ± 12.1 | 261.1 | 2525.6 ± 165.4 | 1.0 |

| 10000 | 35.1 ± 2.1 | 76.6 | 185.2 ± 13.5 | 269.7 | 2515.4 ± 162.1 | 0.6 |

Data are presented as mean ± standard deviation.

Conclusion

This in vitro Aβ modulation assay provides a robust and reliable method for characterizing the activity of γ-secretase modulators like (Rac)-BIIB042. The detailed protocol allows for the precise quantification of changes in Aβ isoform production, enabling the determination of compound potency and selectivity. This assay is a valuable tool in the preclinical evaluation of potential therapeutic agents for Alzheimer's disease.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ex vivo analysis platforms for monitoring amyloid precursor protein cleavage [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. novamedline.com [novamedline.com]

- 7. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ‐Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein intramembrane processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Oral Administration of (Rac)-BIIB042 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease.[1][2][3] It functions by altering the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of the amyloid-β 42 (Aβ42) peptide, which is a key component of amyloid plaques in the brain.[1][3][4] Specifically, BIIB042 decreases Aβ42 levels while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide, with little to no effect on Aβ40 levels.[1][3][4] This document provides detailed application notes and protocols for the formulation and oral administration of (Rac)-BIIB042 in mice for pharmacokinetic and pharmacodynamic studies.

Data Presentation

In Vivo Efficacy of (Rac)-BIIB042 in Mice

The following table summarizes the reported in vivo pharmacodynamic effects of (Rac)-BIIB042 after a single oral dose in wild-type mice.

| Parameter | Value | Species/Strain | Dosage | Time Point | Source |

| Brain Aβ42 Reduction | 40% | Wild-type mice | 10 mg/kg | 4 hours post-dose | [4] |

| Brain Concentration | 4.6 µM | Wild-type mice | 10 mg/kg | 4 hours post-dose | [1][4] |

Pharmacokinetic Parameters of BIIB042 (in various species)

| Species | Oral Bioavailability (%) | Dosage | Source |

| Rats | 44-106% | 10 mg/kg | [1][4] |

| Dogs | 44-106% | 10 mg/kg | [1][4] |

| Monkeys | 44-106% | 10 mg/kg | [1][4] |

Experimental Protocols

I. Preparation of Oral Formulation Vehicle (0.5% CMC / 0.2% Tween 80)

This protocol describes the preparation of a common vehicle for the oral administration of hydrophobic compounds in rodents.

Materials:

-

Carboxymethylcellulose sodium (CMC), low viscosity

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Sterile glass beaker

-

Autoclave

Procedure:

-

Heat approximately one-third of the required volume of sterile water to 60-70°C in a sterile beaker with a magnetic stir bar.

-

Slowly add the required amount of CMC powder to the heated water while stirring to create a vortex. This will aid in the dispersion of the CMC and prevent clumping.

-

Continue stirring until the CMC is fully dispersed. The solution will appear cloudy.

-

Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.

-

Continue stirring the solution at room temperature until it becomes clear and uniform. This may take several hours or can be left to stir overnight at 4°C.

-

Add the required volume of Tween 80 to the CMC solution to achieve a final concentration of 0.2%.

-

Stir until the Tween 80 is completely dissolved and the solution is homogeneous.

-

The final vehicle can be stored at 4°C for up to two weeks.

II. Preparation of (Rac)-BIIB042 Oral Suspension

This protocol details the preparation of a 1 mg/mL suspension of (Rac)-BIIB042 for a 10 mg/kg dose in a 20 g mouse (0.2 mL administration volume).

Materials:

-

(Rac)-BIIB042 powder

-

Prepared 0.5% CMC / 0.2% Tween 80 vehicle

-

Analytical balance

-

Spatula

-

Sterile microcentrifuge tubes or glass vial

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of (Rac)-BIIB042 based on the desired concentration and final volume. For example, for 10 mL of a 1 mg/mL suspension, weigh out 10 mg of (Rac)-BIIB042.

-

Transfer the weighed (Rac)-BIIB042 powder into a sterile tube or vial.

-

Add a small volume of the 0.5% CMC / 0.2% Tween 80 vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion and break up any aggregates.

-

Visually inspect the suspension for uniformity before administration. The suspension should be prepared fresh on the day of the experiment.

III. Oral Administration via Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective oral administration of the (Rac)-BIIB042 suspension to mice.

Materials:

-

Prepared (Rac)-BIIB042 suspension

-

Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)

-

1 mL syringe

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume (e.g., for a 10 mg/kg dose and a 1 mg/mL suspension, a 20 g mouse would receive 0.2 mL).

-

Draw the calculated volume of the (Rac)-BIIB042 suspension into the syringe and securely attach the gavage needle.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The mouse should be held in a vertical position.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

If any resistance is met, or if the mouse struggles excessively, withdraw the needle and repeat the insertion. Do not force the needle , as this can cause esophageal or tracheal injury.

-

Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the suspension.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.

Mandatory Visualizations

Caption: Experimental workflow for oral administration of (Rac)-BIIB042 in mice.

Caption: Signaling pathway of APP processing and modulation by (Rac)-BIIB042.

References

- 1. | BioWorld [bioworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Aβ Peptides after BIIB042 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of amyloid-beta (Aβ) peptides (Aβ40, Aβ42, and Aβ38) in biological samples following treatment with BIIB042, a γ-secretase modulator. BIIB042 has been shown to reduce the levels of the highly amyloidogenic Aβ42 peptide while increasing the levels of the shorter, less aggregation-prone Aβ38 peptide, with minimal impact on the most abundant Aβ40 species.[1][2][3][4] Accurate and precise quantification of these Aβ peptides is crucial for evaluating the pharmacodynamic effects of BIIB042 in preclinical and clinical studies.

Principle of the Assay

The recommended method for quantifying Aβ peptides is a sandwich enzyme-linked immunosorbent assay (ELISA). This assay utilizes a pair of antibodies specific to different epitopes on the Aβ peptide. A capture antibody, coated onto the surface of a microplate well, binds to the Aβ peptide present in the sample. A second, detection antibody, which is conjugated to an enzyme, then binds to a different epitope on the captured Aβ peptide. The addition of a substrate for the enzyme results in a measurable colorimetric or chemiluminescent signal that is directly proportional to the concentration of the Aβ peptide in the sample. For the simultaneous measurement of Aβ40, Aβ42, and Aβ38, a multiplex ELISA format is recommended.[2]

Data Presentation

The following tables summarize the expected effects of BIIB042 on Aβ peptide levels based on preclinical studies.

Table 1: Effect of BIIB042 on Aβ Peptide Levels in vitro (CHO cells overexpressing APP V717F mutation) [2]

| Aβ Peptide | Effect of BIIB042 Treatment |

| Aβ42 | Lowered |

| Aβ40 | Little to no effect |

| Aβ38 | Increased |

Table 2: In Vivo Pharmacodynamic Effects of BIIB042 on Aβ42 Levels [2][3][4]

| Species | Sample Type | Effect on Aβ42 |

| CF-1 Mice | Brain | Significantly reduced |

| Fischer Rats | Brain | Significantly reduced |

| Cynomolgus Monkeys | Plasma | Significantly reduced |

Experimental Protocols

Materials Required

-

Multiplex Aβ ELISA kit (specific for Aβ38, Aβ40, and Aβ42)

-

Samples (e.g., cell culture supernatant, cerebrospinal fluid (CSF), plasma, brain homogenates) treated with BIIB042 or vehicle control

-

Microplate reader capable of measuring absorbance or luminescence

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer/diluent

-

Stop solution (if using a colorimetric substrate)

-

Calibrators (synthetic Aβ38, Aβ40, and Aβ42 peptides of known concentrations)

-

Deionized or distilled water

-

Pipettes and tips

-

Microplates

Sample Preparation

-

Cell Culture Supernatant: Collect supernatant from cell cultures treated with BIIB042 or vehicle. Centrifuge to remove any cells or debris.

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store at -80°C until use.

-

Cerebrospinal Fluid (CSF): Collect CSF and centrifuge to remove any cells. Store at -80°C.

-

Brain Tissue: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

ELISA Protocol

This protocol is a general guideline. Please refer to the specific instructions provided with your chosen multiplex Aβ ELISA kit.

-

Prepare Reagents: Prepare all buffers, standards, and samples as instructed in the kit manual.

-

Coat Plate: If not pre-coated, coat the microplate wells with the capture antibodies for Aβ38, Aβ40, and Aβ42. Incubate and then wash the wells.

-

Add Samples and Standards: Add the prepared standards and samples to the appropriate wells. Incubate for the recommended time and temperature to allow the Aβ peptides to bind to the capture antibodies.

-

Wash: Wash the wells multiple times with wash buffer to remove any unbound material.

-

Add Detection Antibodies: Add the enzyme-conjugated detection antibodies specific for each Aβ isoform to the wells. Incubate to allow binding to the captured Aβ peptides.

-

Wash: Repeat the washing step to remove unbound detection antibodies.

-

Add Substrate: Add the enzyme substrate to the wells. Incubate in the dark to allow the color or signal to develop.

-

Stop Reaction (if applicable): If using a colorimetric substrate, add the stop solution to halt the reaction.

-

Read Plate: Measure the absorbance or luminescence of each well using a microplate reader.

-

Data Analysis: Generate a standard curve for each Aβ peptide by plotting the signal intensity versus the concentration of the standards. Use the standard curves to determine the concentration of Aβ38, Aβ40, and Aβ42 in your samples.

Mandatory Visualizations

Caption: Experimental workflow for the multiplex ELISA to measure Aβ peptides.

Caption: Mechanism of action of BIIB042 on APP processing by γ-secretase.

References

- 1. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for In Vivo Testing of (Rac)-BIIB042

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BIIB042 is a racemic γ-secretase modulator (GSM) investigated for its potential as a therapeutic agent for Alzheimer's disease. Its mechanism of action involves selectively altering the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to side effects related to Notch signaling, (Rac)-BIIB042 modulates the enzyme to decrease the production of the aggregation-prone Aβ42 peptide while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide, with minimal impact on the abundant Aβ40 isoform.[1][2][3] This modulation of Aβ production without inhibiting overall γ-secretase function makes (Rac)-BIIB042 a compelling candidate for further preclinical evaluation.[1][3]

These application notes provide detailed protocols for the in vivo evaluation of (Rac)-BIIB042 in various animal models, including wild-type rodents, non-human primates, and a transgenic mouse model of Alzheimer's disease. The protocols cover drug formulation and administration, as well as key pharmacodynamic and behavioral assessments.

Mechanism of Action: γ-Secretase Modulation

(Rac)-BIIB042 acts as an allosteric modulator of the γ-secretase complex. This complex is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. The active enantiomer of the racemic mixture, BIIB042 (also referred to as 10a in some literature), shifts the cleavage site of γ-secretase, resulting in a favorable shift in the Aβ peptide profile.[2]

Animal Models

The in vivo efficacy and pharmacokinetic properties of (Rac)-BIIB042 have been evaluated in several animal models:

-

CF-1 Mice (Wild-Type): Used for initial in vivo screening and pharmacodynamic studies to assess brain Aβ modulation.[2]

-

Fischer Rats (Wild-Type): Employed for pharmacokinetic and pharmacodynamic evaluations.[2]

-

Cynomolgus Monkeys (Non-Human Primate): Utilized for pharmacokinetic and pharmacodynamic studies in a species more closely related to humans.[2]

-

Tg2576 Mice (Alzheimer's Disease Model): This transgenic model overexpresses a mutant form of human APP (APPswe) and develops age-dependent Aβ plaques and cognitive deficits, making it suitable for evaluating the therapeutic potential of (Rac)-BIIB042 in a disease-relevant context.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies with (Rac)-BIIB042.

Table 1: Pharmacodynamic Effects of (Rac)-BIIB042 on Brain Aβ Levels

| Species | Model | Dose (mg/kg) | Route | Time Point | % Aβ42 Reduction (Brain) | Reference |

| Mouse | CF-1 | 10 | Oral | 4 hours | 40% | [4] |

| Rat | Fischer | 10 | Oral | 4 hours | 30% | [5] |

Table 2: Pharmacodynamic Effects of (Rac)-BIIB042 on Plasma Aβ Levels

| Species | Model | Dose (mg/kg) | Route | Time Point | % Aβ42 Reduction (Plasma) | Reference |

| Monkey | Cynomolgus | 10 | Oral | 5 hours | 30% | [5] |

Table 3: Pharmacokinetic Parameters of BIIB042 (10a)

| Species | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | 2.3 ± 0.2 | 1.4 ± 0.5 | 6 | 44 ± 16 | [4] |

| Dog | Oral | 10 | - | - | ~2 | - | [4] |

| Monkey | Oral | 10 | 25 ± 6 | 5.9 ± 2.3 | 11 | 106 ± 33 | [4] |

Experimental Protocols

Protocol 1: Oral Administration of (Rac)-BIIB042 in Rodents

Objective: To administer a precise oral dose of (Rac)-BIIB042 to mice or rats for pharmacokinetic or pharmacodynamic studies.

Materials:

-

(Rac)-BIIB042 (crystalline HCl salt)

-

Vehicle: 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water

-

Weighing scale

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringes

-

Personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the housing facility for at least one week before the experiment.

-

Weigh each animal on the day of dosing to calculate the precise volume for administration.

-

-

Drug Formulation:

-

Prepare a suspension of (Rac)-BIIB042 in the vehicle (0.5% MC, 0.2% Tween 80) to the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.

-

Ensure the suspension is homogenous by vortexing or stirring before drawing it into the syringe.

-

-

Oral Gavage:

-

Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.

-

Administer the calculated volume of the drug suspension slowly and steadily.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for any signs of distress immediately after the procedure and periodically for the first hour.

-

Experimental Workflow for a Pharmacodynamic Study:

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. BIIB042, a novel γ-secretase modulator, reduces amyloidogenic Aβ isoforms in primates and rodents and plaque pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

Application Note: Measuring BIIB042 Brain Penetration in Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction BIIB042 is a potent, selective, and orally bioavailable γ-secretase modulator (GSM) developed as a potential therapeutic for Alzheimer's disease[1][2][3]. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities related to substrates like Notch, GSMs allosterically modulate γ-secretase[2][4][5]. This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99), resulting in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concurrent increase in shorter, less aggregation-prone peptides like Aβ38[2][4][6].

For any central nervous system (CNS) drug candidate like BIIB042, demonstrating sufficient penetration across the blood-brain barrier (BBB) to engage its target is a critical step in preclinical development[7][8]. This document provides detailed protocols and methodologies for quantifying the brain penetration of BIIB042 in rodent models, focusing on the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), the most relevant parameter for assessing CNS drug efficacy[7][9].

BIIB042 Mechanism of Action: γ-Secretase Modulation

BIIB042 alters the processivity of the γ-secretase complex. Instead of inhibiting the enzyme, it modifies the cleavage pattern of the APP-C99 substrate, leading to a favorable shift in the Aβ peptide profile. This reduces the concentration of Aβ42, a key species in the formation of amyloid plaques, which are a pathological hallmark of Alzheimer's disease[1][2][6].

Experimental Protocols